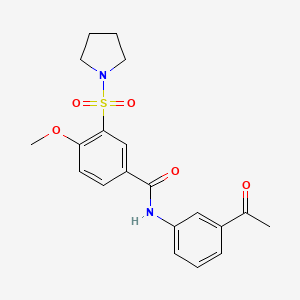
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as MPSB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields.
作用机制
The mechanism of action of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the inhibition of specific enzymes involved in various cellular processes. 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. By inhibiting carbonic anhydrase IX, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide can reduce the growth and proliferation of cancer cells. 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting acetylcholinesterase, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have various biochemical and physiological effects, depending on the research field in which it is studied. In cancer research, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, reduce tumor size, and induce cell death. In neuroscience, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to improve cognitive function, reduce neuronal damage, and increase the levels of neurotransmitters such as acetylcholine and dopamine. In cardiovascular research, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to reduce blood pressure, improve endothelial function, and reduce inflammation.
实验室实验的优点和局限性
One advantage of using 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its specificity for certain enzymes, which allows researchers to target specific cellular processes. Another advantage is its potential to be used in combination with other drugs or therapies to enhance their effectiveness. However, one limitation of using 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its potential toxicity, as high doses of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide have been shown to have adverse effects on certain organs such as the liver and kidneys.
未来方向
There are several potential future directions for research on 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other drugs or therapies. Another direction is to explore its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide to minimize toxicity and maximize effectiveness.
合成方法
The synthesis of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with pyrrolidine-1-sulfonamide in the presence of a reducing agent such as iron powder. This reaction results in the formation of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide as a white solid with a melting point of 215-217°C.
科学研究应用
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been extensively studied for its potential applications in various research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neuroscience, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In cardiovascular research, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been studied for its potential to reduce blood pressure and improve endothelial function.
属性
IUPAC Name |
N-(3-acetylphenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14(23)15-6-5-7-17(12-15)21-20(24)16-8-9-18(27-2)19(13-16)28(25,26)22-10-3-4-11-22/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINCEUJETARCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

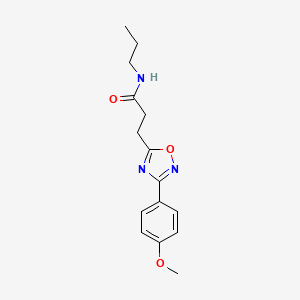

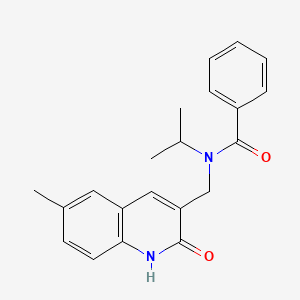
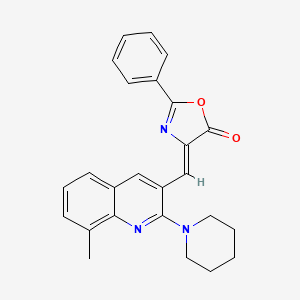
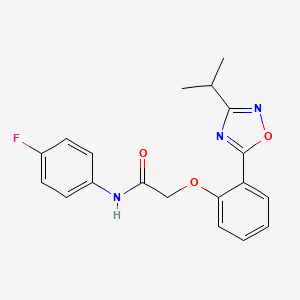
![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
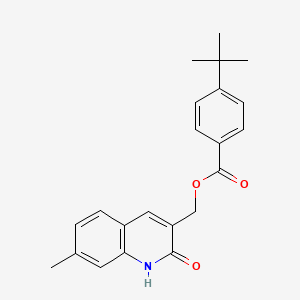

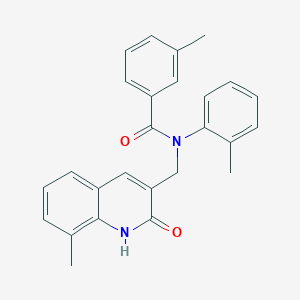


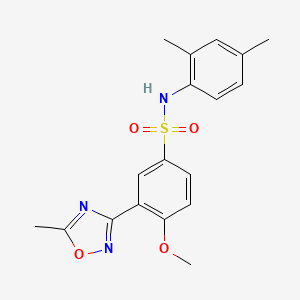
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)
